

Application Notes: Procyanidin B1 as a Therapeutic Agent

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Compound of Interest

Compound Name: Procyanidin B1

Cat. No.: B7799975

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Introduction

Procyanidin B1 (PB1) is a B-type procyanidin dimer, specifically an epicatechin-(4 β → 8)-catechin dimer, naturally found in various plants such as cinnamon, cocoa, apples, grape seeds, and peanut skin.[1][2][3] As a polyphenolic compound, it has garnered significant interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and antitumor properties.[2][4][5] This document provides an overview of its therapeutic potential, focusing on its application in oncology and liver disease, along with relevant experimental protocols.

Therapeutic Applications

- **Oncology:** **Procyanidin B1** has demonstrated notable antitumor effects, particularly in colon cancer and glioblastoma.[2][6] In vitro studies have shown its ability to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest.[3][7] These effects are mediated through the modulation of key signaling pathways that regulate cell survival and death.[7] For instance, PB1 has been shown to increase the expression of pro-apoptotic proteins like Bax and Caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2.[2][3] In glioblastoma, **Procyanidin B1** has been found to induce ferroptosis by promoting the ubiquitination of PSMC3-NRF2.[6] Preclinical animal studies have supported these findings, showing that oral administration of PB1 can significantly suppress tumor growth in xenograft models.[2][6]

- **Hepatic Fibrosis:** Research indicates that **Procyanidin B1** can attenuate fibrogenesis and inflammation in the liver.[5] It has a hepatoprotective effect by targeting the THRSP-mediated P2X7r/NLRP3 axis, which in turn reverses the activation of hepatic stellate cells and mitigates inflammation.[5]
- **Anti-inflammatory Effects:** **Procyanidin B1** exhibits anti-inflammatory activity by interfering with signaling pathways.[1] It has been shown to decrease the release of inflammatory factors and prevent the phosphorylation of ERK1/2 and the production of reactive oxygen species (ROS) in THP-1 cells.[5][8] Additionally, it can decrease TNF- α , phosphorylated p38 MAPK, and NF- κ B levels following LPS administration.[8]
- **Antiviral Activity:** **Procyanidin B1** has been found to inhibit the replication of the Hepatitis C virus.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the therapeutic effects of **Procyanidin B1**.

Table 1: In Vitro Anticancer Activity of **Procyanidin B1**

Cell Line	Cancer Type	Assay	Concentration	Effect	Reference
HCT-116	Colon Cancer	CCK-8	100 µg/ml	Decreased cell viability to 8.7% after 48h and 5.0% after 72h	[3]
HCT-116	Colon Cancer	Apoptosis Assay	75 µg/ml	Increased apoptosis compared to Doxorubicin (100 nM) after 48h	[3]
HCT-116	Colon Cancer	Cell Cycle Analysis	75 µg/ml	Arrested cell cycle in the S phase	[3]
GL261	Glioblastoma	IC50	Not Specified	Induced ferroptosis	[6]
HepG2	Liver Cancer	Proliferation Assay	0-500 µM	Suppressed cell proliferation and migration	[6]

Table 2: In Vivo Antitumor Efficacy of **Procyanidin B1**

Animal Model	Cancer Type	Treatment Protocol	Outcome	Reference
Xenograft Mouse Model (HCT-116 cells)	Colon Cancer	20, 40, 60 mg/kg via gavage every other day	Significantly suppressed tumor growth	[2]
Orthotopic Xenograft Mouse Model (GL261-Luc-GFP cells)	Glioblastoma	15 mg/kg daily oral administration for 44 days	Significantly higher survival rate and reduced tumor size	[6]
Hepatoma Mouse Model	Liver Cancer	Up to 15 mg/kg subcutaneous injection every 3 days for 30 days	No change in body weight, indicating non-toxicity	[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Procyanidin B1**.

1. Cell Viability Assay (MTT/CCK-8)

This protocol is used to assess the effect of **Procyanidin B1** on the viability and proliferation of cancer cells.[7]

- Cell Seeding: Plate cancer cells (e.g., HCT-116) in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[7]
- Treatment: Replace the culture medium with fresh medium containing various concentrations of **Procyanidin B1** (e.g., 10-300 µg/mL) or a vehicle control.[7]
- Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[7]
- Reagent Addition:
 - For MTT assay: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 1-4 hours at 37°C, then add 100

μL of DMSO to dissolve the formazan crystals.[7]

- For CCK-8 assay: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[7]

2. Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with **Procyanidin B1**.

- Cell Treatment: Seed cells in 6-well plates and treat with **Procyanidin B1** as described for the viability assay.[7]
- Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Analysis: Analyze the stained cells using a flow cytometer.

3. Western Blot Analysis

This protocol is used to detect changes in protein expression levels (e.g., Bax, Bcl-2, Caspase-3) in response to **Procyanidin B1** treatment.[7]

- Protein Extraction: Lyse the treated cells and quantify the protein concentration.
- SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
- Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a specific primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3) overnight at 4°C.[7]

- Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

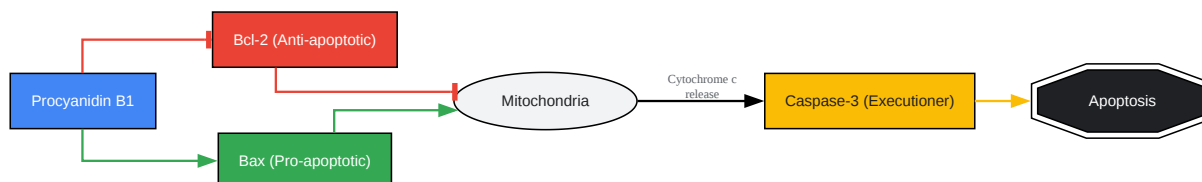
4. In Vivo Xenograft Mouse Model

This protocol describes the evaluation of the antitumor activity of **Procyanidin B1** in a mouse model.[2]

- Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 6×10^6 HCT-116 cells) into the right shoulder of nude mice.[2]
- Tumor Growth and Grouping: Once the tumor volume reaches approximately 50 mm^3 , randomly divide the mice into treatment groups (e.g., Control (PBS), **Procyanidin B1** (20, 40, 60 mg/kg), and a positive control like Doxorubicin (5 mg/kg)).[2]
- Treatment Administration: Administer **Procyanidin B1** or the control substance via intragastric gavage every other day.[2]
- Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Also, monitor the body weight of the mice.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

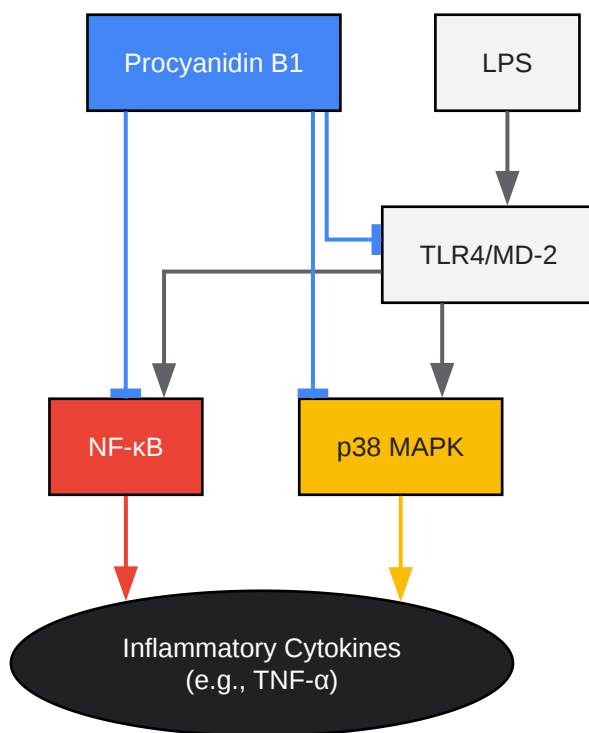
Visualizations

Signaling Pathways and Experimental Workflows



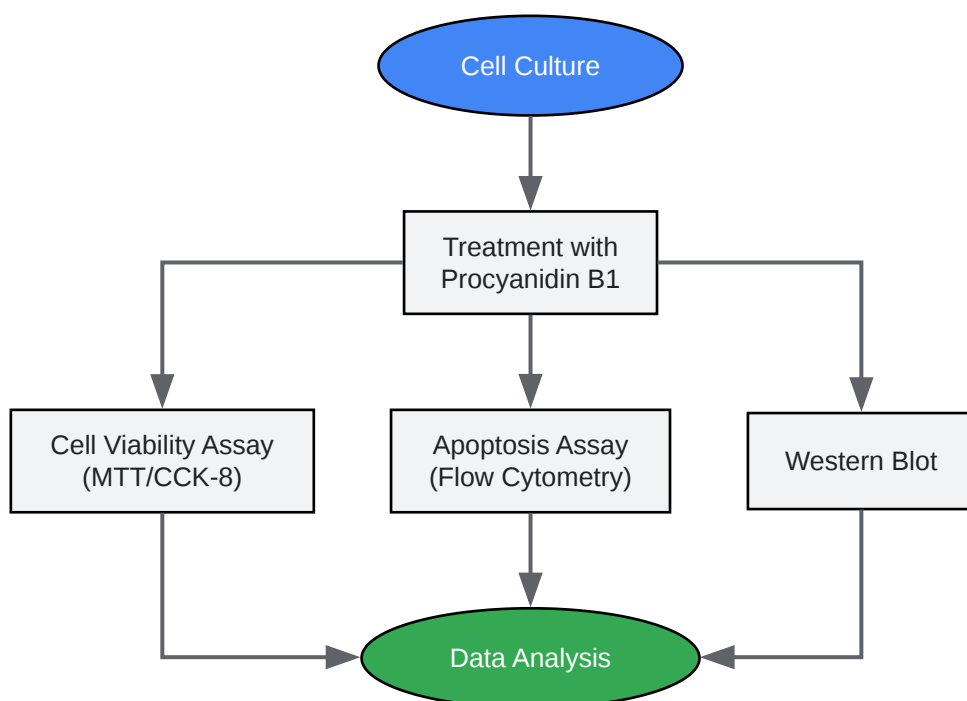
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Caption: **Procyanidin B1** induces apoptosis by regulating Bcl-2 family proteins.



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Caption: **Procyanidin B1** exerts anti-inflammatory effects via TLR4 signaling.



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Caption: General workflow for in vitro studies of **Procyanidin B1**.

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